molecular formula C13H22N2O4 B15179963 1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] CAS No. 84697-12-1

1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]

Cat. No.: B15179963
CAS No.: 84697-12-1
M. Wt: 270.32 g/mol
InChI Key: OLOQISZYVGCIPI-UHFFFAOYSA-N
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Description

1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] is a chemical compound known for its unique structure and properties It is characterized by the presence of two pyrrolidin-2-one rings connected by a methylene bridge, with hydroxyethyl groups attached to the nitrogen atoms of the pyrrolidinone rings

Preparation Methods

The synthesis of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] typically involves the reaction of 3-(2-hydroxyethyl)pyrrolidin-2-one with formaldehyde under controlled conditions. The reaction proceeds through the formation of a methylene bridge linking the two pyrrolidinone rings. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] can undergo various chemical reactions, including:

Scientific Research Applications

1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] has found applications in various scientific research areas:

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] involves its interaction with specific molecular targets and pathways. The hydroxyethyl groups and the pyrrolidinone rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

1,1’-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one] can be compared with similar compounds such as:

Properties

CAS No.

84697-12-1

Molecular Formula

C13H22N2O4

Molecular Weight

270.32 g/mol

IUPAC Name

3-(2-hydroxyethyl)-1-[[3-(2-hydroxyethyl)-2-oxopyrrolidin-1-yl]methyl]pyrrolidin-2-one

InChI

InChI=1S/C13H22N2O4/c16-7-3-10-1-5-14(12(10)18)9-15-6-2-11(4-8-17)13(15)19/h10-11,16-17H,1-9H2

InChI Key

OLOQISZYVGCIPI-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)C1CCO)CN2CCC(C2=O)CCO

Origin of Product

United States

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